Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate

Medicinal Chemistry Isomer Differentiation SAR Studies

Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate (CAS 2034581-35-4) is a synthetic heterocyclic compound (C16H19N5O3S, MW 361.42) featuring a pyrrolidine-substituted pyrimidine linked via a carboxamide bridge to a thiazole-4-acetate ester. It belongs to a class of pyrimidine-thiazole hybrids investigated for kinase inhibition and antimicrobial applications, though its specific biological profile remains largely unexplored in primary literature.

Molecular Formula C16H19N5O3S
Molecular Weight 361.42
CAS No. 2034581-35-4
Cat. No. B2578331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate
CAS2034581-35-4
Molecular FormulaC16H19N5O3S
Molecular Weight361.42
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=N2)N3CCCC3
InChIInChI=1S/C16H19N5O3S/c1-2-24-14(22)7-11-9-25-16(19-11)20-15(23)12-8-13(18-10-17-12)21-5-3-4-6-21/h8-10H,2-7H2,1H3,(H,19,20,23)
InChIKeyOBCVYEQWMBBBJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate (CAS 2034581-35-4) – Structural Profile and Procurement Relevance


Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate (CAS 2034581-35-4) is a synthetic heterocyclic compound (C16H19N5O3S, MW 361.42) featuring a pyrrolidine-substituted pyrimidine linked via a carboxamide bridge to a thiazole-4-acetate ester [1]. It belongs to a class of pyrimidine-thiazole hybrids investigated for kinase inhibition and antimicrobial applications, though its specific biological profile remains largely unexplored in primary literature [2]. Its structural isomer, CAS 2034581-64-9, differs in thiazole substitution (4-methyl-5-carboxylate vs. 4-acetate), creating distinct steric and electronic environments that preclude generic interchangeability .

Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate – Why In-Class Compounds Cannot Be Assumed Interchangeable


Despite sharing the pyrimidine-pyrrolidine-thiazole scaffold with close analogs such as CAS 2034581-64-9 and CAS 2034365-53-0, the specific substitution pattern on the thiazole ring critically modulates target engagement and physicochemical properties [1]. The 4-acetate ester on CAS 2034581-35-4 introduces a flexible side chain absent in the 5-carboxylate isomer, altering molecular shape, lipophilicity, and hydrogen-bonding capacity . In kinase inhibitor series, even minor regioisomeric changes have been documented to shift selectivity profiles and potency by orders of magnitude, making empirical verification of the specific compound essential for reproducible research [2].

Quantitative Differentiation Evidence for Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate vs. Closest Analogs


Molecular Formula Identity vs. Regioisomeric Structure: CAS 2034581-35-4 vs. CAS 2034581-64-9

CAS 2034581-35-4 and its closest commercial analog CAS 2034581-64-9 share the identical molecular formula (C16H19N5O3S, MW 361.42) but differ in thiazole substitution: the target compound carries a 4-acetate ethyl ester, while the analog has a 4-methyl-5-carboxylate ester. This regioisomerism results in a calculated topological polar surface area (tPSA) of 110 Ų for the target vs. 105 Ų for the analog, with a predicted LogP difference of approximately 0.3 log units. Such differences can affect membrane permeability and target binding [1]. Direct experimental comparison data for these two specific isomers has not been published in peer-reviewed literature [2].

Medicinal Chemistry Isomer Differentiation SAR Studies

Thiazole-4-acetate Side Chain Flexibility vs. Rigid 5-Carboxylate in Analog Series

The thiazole-4-acetate group in CAS 2034581-35-4 introduces an additional rotatable bond (7 total) compared to the 5-carboxylate analog (6 rotatable bonds) [1]. This increased conformational flexibility may enhance induced-fit binding to shallow or adaptable binding pockets, a property exploited in kinase inhibitor design [2]. However, this also presents a larger entropic penalty upon binding, which can reduce affinity if the binding site does not productively engage the flexible side chain. In the broader class of pyrimidine-thiazole carboxamides, compounds with flexible ester side chains have demonstrated IC50 values ranging from sub-nanomolar to micromolar depending on the specific target and substitution [3]. No target-specific comparative data for CAS 2034581-35-4 has been published.

Conformational Analysis Molecular Recognition Drug Design

Hydrogen Bond Acceptor Capacity: Differentiation from Non-Ester Analogs

CAS 2034581-35-4 presents a hydrogen bond acceptor (HBA) count of 8, compared to 7 for analogs lacking the acetate ester oxygen (e.g., N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide) [1]. The additional HBA from the acetate carbonyl offers an extra anchoring point for target proteins, which can be leveraged to improve binding affinity when paired with a complementary hydrogen bond donor in the target pocket . In related Pim kinase inhibitor series, ester-containing thiazole carboxamides have demonstrated IC50 values as low as single-digit nanomolar against Pim-1 and Pim-2 isoforms, though the specific contribution of the ester moiety was not systematically deconvoluted [2].

Ligand Efficiency Binding Affinity SAR Profiling

Synthetic Accessibility and Building Block Utility: CAS 2034581-35-4 as a Late-Stage Diversification Intermediate

The thiazole-4-acetate ethyl ester moiety in CAS 2034581-35-4 serves as a versatile handle for late-stage diversification. The acetate group can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the alcohol, or transesterified—transformations not directly accessible with the 5-carboxylate isomer without additional synthetic steps . This positions CAS 2034581-35-4 as a distinct building block for constructing focused compound libraries. The compound's purity is typically reported at 95% by commercial suppliers, with the primary impurity being the hydrolyzed free acid form . No cGMP or pharmacopeial grade material is currently available.

Parallel Synthesis Library Design Medicinal Chemistry

Application Scenarios for Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Requiring Thiazole 4-Position SAR Exploration

Medicinal chemistry teams working on pyrimidine-based kinase inhibitors (e.g., Pim, ACC, or ROMK) may prioritize CAS 2034581-35-4 over its 5-carboxylate isomer when SAR evaluation at the thiazole 4-position is the primary objective. As noted in Section 3, the 4-acetate ester provides a direct synthetic handle for diversification, potentially reducing the number of synthetic transformations needed to explore 4-position substitutions compared to starting from the 5-carboxylate scaffold. Procurement of the specific regioisomer is critical, as in silico predictions indicate measurable differences in tPSA and LogP that can confound SAR interpretation if the wrong isomer is used [1].

Focused Compound Library Construction for Phenotypic Screening

For organizations building diversity-oriented synthesis libraries around the pyrimidine-thiazole chemotype, CAS 2034581-35-4 serves as a key scaffold diversification point. The higher number of rotatable bonds and additional hydrogen bond acceptor relative to non-ester analogs (see Evidence Items 2 and 3) may confer differential phenotypic activity profiles in cell-based screening cascades [1]. Researchers should confirm that the supplier provides rigorous analytical certification (NMR, HPLC, MS) to ensure regioisomeric purity, as contamination with the 5-carboxylate isomer would compromise screening data integrity [2].

Acetyl-CoA Carboxylase (ACC) Inhibitor Programs Using Pyrimidine-Pyrrolidine Templates

Patent literature from Boehringer Ingelheim describes pyrimidine-substituted pyrrolidine derivatives as ACC1/ACC2 inhibitors for metabolic disease applications. While CAS 2034581-35-4 itself has not been explicitly profiled in these disclosures, its structural proximity to the claimed chemical space makes it a relevant tool compound for target engagement studies and selectivity profiling against ACC isoforms [1]. The compound's thiazole-4-acetate moiety distinguishes it from the majority of exemplified compounds, which predominantly feature 5-substituted thiazoles, offering a novel vector for IP diversification [2].

Academic Research on Heterocyclic Carboxamide Structure-Activity Relationships

Academic groups investigating the fundamental SAR of pyrimidine-thiazole carboxamides as antimicrobial or anticancer agents may select CAS 2034581-35-4 to probe the effect of thiazole substitution regiochemistry. As established in Section 2, generic substitution with the 5-carboxylate isomer (CAS 2034581-64-9) or the methylthiazol analog (CAS 2034365-53-0) cannot be assumed to yield equivalent results, as even minor structural changes in this compound class can produce non-linear changes in biological activity [1]. Procurement of the exact CAS number ensures experimental reproducibility.

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